molecular formula C13H25NO4 B13973871 Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate

Cat. No.: B13973871
M. Wt: 259.34 g/mol
InChI Key: UVDXXHYMDGABHB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethoxy group, and a dimethyl-pyrrolidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of a palladium catalyst and a phosphine ligand to facilitate the reaction. The reaction is carried out in the presence of an alkali, and the product is obtained through a series of purification steps .

Chemical Reactions Analysis

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

    Hydrolysis: Hydrolysis reactions can be performed using acidic or basic conditions to break down the compound into its constituent parts.

Common reagents used in these reactions include palladium catalysts, phosphine ligands, alkali, oxidizing agents, and reducing agents. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of the tert-butyl group, hydroxyethoxy group, and dimethyl-pyrrolidine ring in this compound gives it distinct chemical and biological properties .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-9-10(17-7-6-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3

InChI Key

UVDXXHYMDGABHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)OCCO)C

Origin of Product

United States

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